3-(2-Hydroxyphenyl)-3-methylbutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Hydroxyphenyl)-3-methylbutanoic acid is an organic compound characterized by a hydroxyphenyl group attached to a butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxyphenyl)-3-methylbutanoic acid typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-hydroxybenzaldehyde with isobutyric acid in the presence of a catalyst. The reaction conditions often include a solvent such as ethanol and a catalyst like sulfuric acid, followed by purification steps to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This can include continuous flow reactors and advanced purification techniques to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2-Hydroxyphenyl)-3-methylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving strong bases or acids to facilitate the substitution reactions.
Major Products
Oxidation: Formation of 3-(2-oxophenyl)-3-methylbutanoic acid.
Reduction: Formation of 3-(2-hydroxyphenyl)-3-methylbutanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-Hydroxyphenyl)-3-methylbutanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Hydroxyphenyl)-3-methylbutanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can interact with enzymes and receptors, potentially modulating their activity. The compound may also participate in redox reactions, contributing to its antioxidant properties.
Comparison with Similar Compounds
Similar Compounds
3-(2-Hydroxyphenyl)propanoic acid: Similar structure but with a shorter carbon chain.
2-Hydroxy-3-(2-hydroxyphenyl)propanoic acid: Contains an additional hydroxy group on the propanoic acid chain.
Uniqueness
3-(2-Hydroxyphenyl)-3-methylbutanoic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its methyl group provides steric hindrance, influencing its reactivity and interactions compared to similar compounds.
Properties
Molecular Formula |
C11H14O3 |
---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
3-(2-hydroxyphenyl)-3-methylbutanoic acid |
InChI |
InChI=1S/C11H14O3/c1-11(2,7-10(13)14)8-5-3-4-6-9(8)12/h3-6,12H,7H2,1-2H3,(H,13,14) |
InChI Key |
OXUAHBGWCVQTOF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC(=O)O)C1=CC=CC=C1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.